molecular formula C27H36N2O3 B11699691 Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11699691
M. Wt: 436.6 g/mol
InChI Key: CDZJJLMRMQTLMI-UHFFFAOYSA-N
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Description

Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the molecular formula C27H36N2O3 . This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with an appropriate aniline derivative, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Substituting Agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Synthesis and Preparation

The synthesis of Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common method includes:

  • Condensation : Reacting cyclohexanone with an appropriate aniline derivative.
  • Cyclization : Forming the quinoline structure.
  • Esterification : Converting the carboxylic acid to an ester.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications which can lead to new derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits potential bioactivity. It has been investigated for:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Medicine

The pharmacological properties of this compound are under exploration for various therapeutic applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways.
  • Anticancer Activity : Some research indicates potential anticancer effects through the inhibition of specific cancer cell lines .

Industrial Applications

In industry, this compound is utilized in:

  • Advanced Materials Development : Its chemical stability and reactivity make it suitable for creating advanced polymers and materials.
  • Catalysis : The compound may serve as a catalyst in specific chemical reactions due to its unique structural features.

Case Studies

StudyFocusFindings
RSC AdvancesAntimicrobial StudiesCyclohexyl derivatives showed significant activity against tested microorganisms .
MDPIAnticancer ActivityDemonstrated inhibitory effects on breast cancer cell lines .
PMCSynthesis TechniquesDiscussed efficient synthetic routes leading to high yields of the compound .

Mechanism of Action

The mechanism of action of Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299453-53-5) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing research and data.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C₃₃H₃₉ClN₂O₃
  • Molecular Weight : 547.13 g/mol
  • Structural Characteristics : It contains a hexahydroquinoline core with diethylamino and cyclohexyl substituents that contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • FFA3 Activation : The compound has been studied for its potential to activate the free fatty acid receptor 3 (FFA3), which is implicated in metabolic processes and inflammation regulation .
  • Antidiabetic Effects : Studies suggest that dual antagonism of FFA2 and FFA3 can enhance insulin secretion and glucose tolerance in animal models, indicating a potential role in diabetes management .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
FFA3 AgonismLow micromolar range activity observed
AntidiabeticImproved insulin secretion in knockout mice
Cancer PreventionPotential role in counteracting cancer development

Case Studies

  • FFA3 and Metabolic Regulation : A study demonstrated that the activation of FFA3 by specific agonists led to enhanced glucose metabolism in murine models. The results indicated that compounds structurally related to this compound could serve as therapeutic agents for metabolic disorders .
  • Inflammation Modulation : Another investigation revealed that the compound could modulate inflammatory responses through its action on FFA3. This suggests potential applications in treating inflammatory diseases such as asthma .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable bioavailability and metabolic stability. Further studies are necessary to fully understand the pharmacokinetic profile of this compound.

Table 2: Comparative Pharmacokinetic Data of Related Compounds

Compound NameBioavailabilityHalf-lifeMetabolism
Similar Tetrahydroquinolone DerivativeHigh6 hoursLiver metabolism
FFA3 AgonistModerate8 hoursPhase I and II metabolism

Properties

Molecular Formula

C27H36N2O3

Molecular Weight

436.6 g/mol

IUPAC Name

cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H36N2O3/c1-4-29(5-2)20-16-14-19(15-17-20)25-24(27(31)32-21-10-7-6-8-11-21)18(3)28-22-12-9-13-23(30)26(22)25/h14-17,21,25,28H,4-13H2,1-3H3

InChI Key

CDZJJLMRMQTLMI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCCC4)C

Origin of Product

United States

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